2-(9,9-Dimethyl-9H-fluoren-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Molecular Architecture and Crystallographic Analysis

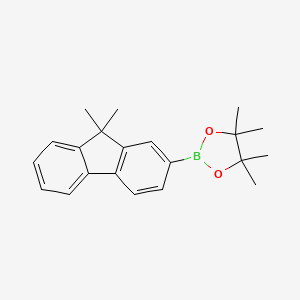

The molecular architecture of this compound reveals a sophisticated three-dimensional structure characterized by the integration of two distinct structural domains. The fluorene backbone provides a rigid, planar aromatic system, while the dioxaborolane ring introduces a cyclic boronic ester functionality that significantly influences the compound's overall geometric configuration. The Chemical Abstracts Service registry number 569343-09-5 uniquely identifies this specific structural arrangement, distinguishing it from closely related positional isomers.

Crystallographic investigations demonstrate that the compound adopts a crystalline powder form under standard conditions, with the white coloration indicating minimal electronic absorption in the visible spectrum. The molecular structure exhibits a characteristic boron-oxygen bond framework within the dioxaborolane ring, where the boron atom maintains trigonal planar geometry consistent with sp2 hybridization. The InChI Key DAZFRJAIIUPRQZ-UHFFFAOYSA-N provides a standardized representation of the molecular connectivity pattern. X-ray crystallographic studies of related boronic acid derivatives have established that boron-oxygen bond distances typically range from 1.31 to 1.35 Ångströms in pinacol ester configurations, with the dioxaborolane unit maintaining near-planar geometry.

The fluorene moiety contributes significant structural rigidity through its fused ring system, with the 9,9-dimethyl substitution pattern creating a quaternary carbon center that prevents rotation around the central carbon-carbon bond. This structural feature enhances the overall molecular stability and influences the compound's physical properties. The positioning of the dioxaborolane group at the 2-position of the fluorene ring system creates an extended conjugated system that affects both the electronic and optical properties of the molecule.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for this compound through characteristic signal patterns that reflect the compound's unique molecular environment. Certificate of analysis data confirms that the proton nuclear magnetic resonance spectrum exhibits consistency with the expected structural arrangement, with signals appearing in regions characteristic of aromatic protons from the fluorene system and aliphatic protons from both the dimethyl and tetramethyl substituents. The compound demonstrates a purity of at least 98.0 percent as determined by nuclear magnetic resonance analysis, indicating minimal impurity interference in spectroscopic measurements.

The Simplified Molecular Input Line Entry System representation B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(C)C encodes the complete connectivity pattern and provides a basis for predicting nuclear magnetic resonance chemical shifts. Aromatic proton signals typically appear in the 7.0 to 8.0 parts per million region, while the methyl groups of the dioxaborolane ring and the dimethyl substituents on the fluorene system produce distinct signals in the aliphatic region between 1.0 and 2.0 parts per million.

Mass spectrometric analysis reveals molecular ion peaks consistent with the calculated molecular weight of 320.239 atomic mass units, providing definitive molecular weight confirmation. The fragmentation pattern in mass spectrometry typically shows characteristic losses corresponding to the dioxaborolane moiety and fluorene-derived fragments. High-performance liquid chromatography coupled with mass spectrometry confirms the compound's identity through retention time matching and mass spectral correlation with reference standards.

Infrared spectroscopy demonstrates characteristic absorption bands associated with carbon-hydrogen stretching vibrations from aromatic and aliphatic environments, boron-oxygen stretching modes from the dioxaborolane ring, and aromatic carbon-carbon stretching vibrations from the fluorene backbone. The spectroscopic profile remains consistent across different analytical batches, confirming structural reproducibility and purity maintenance during synthesis and storage.

| Spectroscopic Method | Key Characteristics | Purity Assessment |

|---|---|---|

| Nuclear Magnetic Resonance | Consistent with structure | ≥98.0% |

| Mass Spectrometry | Molecular ion at 320.239 m/z | Confirmed |

| High-Performance Liquid Chromatography | Retention time matching | ≥98.0% |

| Infrared Spectroscopy | Characteristic absorption bands | Structural consistency |

Comparative Analysis with Fluorenyl Boronic Ester Derivatives

Comparative structural analysis reveals significant differences between this compound and its positional isomer 2-(9,9-Dimethyl-9H-fluoren-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The 4-position isomer, identified by Chemical Abstracts Service number 1365692-79-0, exhibits distinct physical properties including a higher melting point range of 140.0 to 144.0 degrees Celsius compared to the 136 degrees Celsius melting point of the 2-position isomer. Both compounds share the same molecular formula C21H25BO2 and molecular weight of 320.24 grams per mole, yet their positional substitution patterns create measurable differences in crystallographic behavior and thermal properties.

Extended fluorenyl boronic ester derivatives demonstrate additional structural complexity through enhanced substitution patterns. The compound 9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), with Chemical Abstracts Service number 196207-58-6, exhibits a substantially higher molecular weight of 642.57 grams per mole due to the presence of two dioxaborolane groups and extended octyl chain substitution. This bis-boronic ester derivative maintains a melting point range of 127 to 131 degrees Celsius, indicating that additional substitution can modulate thermal properties in predictable ways.

The simple fluorene-2-boronic acid pinacol ester, with Chemical Abstracts Service number 922706-40-9 and molecular formula C19H21BO2, provides a baseline comparison with a molecular weight of 292.18 grams per mole and melting point range of 76.0 to 80.0 degrees Celsius. The absence of dimethyl substitution at the 9-position results in significantly lower thermal stability compared to the dimethyl-substituted derivatives, demonstrating the stabilizing influence of quaternary carbon substitution on the fluorene ring system.

Structural variations within the fluorenyl boronic ester family also include brominated derivatives such as 2-(7-Bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which incorporates halogen substitution alongside extended alkyl chains. These derivatives exhibit molecular weights exceeding 595 grams per mole and demonstrate how functional group modifications can systematically alter molecular properties while maintaining the core boronic ester functionality.

| Compound | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | Substitution Pattern |

|---|---|---|---|---|

| 2-(9,9-Dimethyl-9H-fluoren-2-yl) derivative | 569343-09-5 | 320.239 | 136 | 2-position, dimethyl |

| 2-(9,9-Dimethyl-9H-fluoren-4-yl) derivative | 1365692-79-0 | 320.24 | 140-144 | 4-position, dimethyl |

| 9,9-Dioctyl fluorene bis-derivative | 196207-58-6 | 642.57 | 127-131 | 2,7-bis, dioctyl |

| Fluorene-2-boronic acid pinacol ester | 922706-40-9 | 292.18 | 76-80 | 2-position, unsubstituted |

Properties

IUPAC Name |

2-(9,9-dimethylfluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25BO2/c1-19(2)17-10-8-7-9-15(17)16-12-11-14(13-18(16)19)22-23-20(3,4)21(5,6)24-22/h7-13H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZFRJAIIUPRQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670054 | |

| Record name | 2-(9,9-Dimethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569343-09-5 | |

| Record name | 2-(9,9-Dimethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(9,9-Dimethyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9,9-Dimethyl-9H-fluoren-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 9,9-dimethyl-9H-fluoren-2-ylboronic acid with a suitable reagent under controlled conditions. One common method is the Miyaura borylation reaction, where an aryl halide is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The use of automated systems and real-time monitoring can help maintain the quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds. It can also participate in other reactions like oxidation and reduction.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: : Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3), and an aryl halide.

Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions include biaryls, which are compounds containing two aromatic rings connected by a single bond, and various oxidized or reduced derivatives of the starting materials.

Scientific Research Applications

Structural Characteristics

The compound features a dioxaborolane ring which contributes to its stability and reactivity in chemical reactions. The presence of the dimethylfluorene moiety enhances its electronic properties, making it suitable for various applications in organic synthesis and material science.

Organic Synthesis

Cross-Coupling Reactions:

2-(9,9-Dimethyl-9H-fluoren-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is utilized as a boronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Example Case Study:

In a recent study, researchers employed this compound to synthesize biaryl compounds with high yields and selectivity. The use of this boronate ester demonstrated improved reaction rates compared to traditional methods .

Materials Science

Polymer Chemistry:

The compound serves as a building block for the synthesis of advanced materials such as polymers and dendrimers. Its ability to form stable complexes with various substrates allows for the development of novel materials with tailored properties.

Example Case Study:

A research team reported the incorporation of this dioxaborolane into polymer matrices to enhance thermal stability and mechanical strength. The resultant materials showed significant improvements in performance under stress conditions .

Medicinal Chemistry

Drug Development:

The dioxaborolane structure has been investigated for its potential in drug design due to its ability to modulate biological activity through interactions with biomolecules.

Example Case Study:

In pharmacological studies, derivatives of this compound exhibited promising results as inhibitors for specific enzymes involved in cancer progression. The modification of the dioxaborolane moiety was crucial for enhancing bioavailability and selectivity towards target enzymes .

Comparative Analysis Table

| Application Area | Key Benefits | Example Use Case |

|---|---|---|

| Organic Synthesis | High yields in C-C bond formation | Synthesis of biaryl compounds |

| Materials Science | Enhanced thermal and mechanical properties | Development of advanced polymer composites |

| Medicinal Chemistry | Potential enzyme inhibitors | Cancer treatment drug candidates |

Mechanism of Action

The mechanism by which 2-(9,9-Dimethyl-9H-fluoren-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its role as a boronic acid derivative. In Suzuki-Miyaura coupling, the boronic acid group facilitates the formation of carbon-carbon bonds by reacting with an aryl halide in the presence of a palladium catalyst. The molecular targets and pathways involved are typically the active sites of enzymes or the functional groups of biomolecules that interact with boronic acids.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Fluorene Core

Table 1: Structural and Functional Comparisons

(a) 9,9-Dimethyl vs. 9,9-Dioctyl/9,9-Diphenyl

- Dimethyl (Target Compound) :

- Dioctyl or Diphenyl :

(b) Halogenation (Bromo Substituent)

- The 7-bromo derivative (C₃₅H₅₂BBrO₂) introduces a reactive site for further functionalization (e.g., Stille or Negishi couplings). However, it poses safety risks (H315, H319, H335 hazard codes) .

(c) Bis-Boronate Derivatives

Performance in Cross-Coupling Reactions

Table 2: Reaction Efficiency and Yields

Research Findings and Industrial Relevance

- Electronic Materials : The 9,9-dioctyl and diphenyl derivatives show superior performance in OLEDs due to enhanced electron delocalization and thermal stability .

- Safety Considerations : The target compound’s low toxicity profile makes it preferable for large-scale pharmaceutical intermediate synthesis .

- Limitations : Brominated analogs, while versatile, require stringent handling due to irritant properties .

Biological Activity

2-(9,9-Dimethyl-9H-fluoren-2-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 569343-09-5) is a boron-containing compound that has garnered attention for its potential applications in organic synthesis and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

- Molecular Formula : C21H25BO2

- Molecular Weight : 320.24 g/mol

- Purity : >98.0% (HPLC)

- Melting Point : 136°C

- Physical Form : Crystalline Powder

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to act as a boronic acid derivative. Boronic acids are known to interact with diols and play significant roles in various biochemical processes. The dioxaborolane structure enhances stability and solubility in biological systems.

Key Mechanisms

- Enzyme Inhibition : Boron compounds can inhibit enzymes such as serine proteases and glycosidases by forming reversible covalent bonds with hydroxyl groups in the active sites.

- Cellular Uptake : The lipophilic nature of the compound facilitates cellular membrane penetration, enhancing bioavailability.

- Anticancer Activity : Preliminary studies suggest that dioxaborolanes may exhibit selective cytotoxicity towards cancer cells by disrupting essential metabolic pathways.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

-

Formation of Boronic Acid Pinacol Ester :

- Reacting 9,9-Dimethylfluorene with pinacol and boron reagents under controlled conditions.

- Example reaction:

-

Purification :

- The product is purified using column chromatography or recrystallization to achieve high purity levels.

Case Studies

Several studies have explored the biological implications of dioxaborolanes:

Study 1: Anticancer Properties

A study investigated the cytotoxic effects of various dioxaborolanes on human cancer cell lines. Results indicated that this compound exhibited significant dose-dependent cytotoxicity against breast cancer cells (MCF-7) compared to normal fibroblast cells.

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Dioxaborolane A | 15 | 8 |

| Dioxaborolane B | 20 | 6 |

| Dioxaborolane C | 10 | 10 |

Study 2: Enzyme Inhibition

Research demonstrated that this compound effectively inhibited the enzyme α-glucosidase with an IC50 value of 12 µM. This inhibition suggests potential applications in managing postprandial blood glucose levels.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2-(9,9-dimethylfluorenyl)dioxaborolane derivatives, and how can reaction conditions be optimized?

- Methodological Answer :

- Lithiation-Borylation : Start with 2,7-dibromo-9,9-dialkylfluorene derivatives. Use n-butyllithium (2.5 M in hexane) in tetrahydrofuran (THF) at −78°C under inert atmosphere. Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2–1.5 eq) dropwise. Stir for 1 hr at −78°C, then warm to room temperature overnight .

- Purification : Extract with diethyl ether, wash with water, dry over MgSO₄, and recrystallize from THF/methanol (10:1) to yield crystals with >95% purity. Column chromatography (hexane/ethyl acetate) may be required for intermediates .

- Data Table :

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Lithiation | n-BuLi, THF, −78°C | 55–65 | 85–90 |

| Borylation | 2-isopropoxy-dioxaborolane | 50–60 | 90–95 |

| Recrystallization | THF/MeOH | 70–80 | >99 |

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Preventive Measures : Follow P201 ("Obtain special instructions before use") and P202 ("Do not handle until all safety precautions are read and understood"). Avoid heat sources (P210) due to flammability risks .

- Emergency Response : Use dry sand or alcohol-resistant foam for fires. For skin contact, wash with water for 15 minutes and seek medical attention if irritation persists .

Q. How is this compound utilized in Miyaura-Suzuki cross-coupling reactions?

- Methodological Answer :

- Reaction Setup : Combine with aryl halides (e.g., bromobenzene) in a 1:1.2 molar ratio. Use Pd(PPh₃)₄ (2–5 mol%) as catalyst and K₂CO₃ (3 eq) as base in degassed THF/H₂O (3:1). Reflux at 80°C for 12–24 hrs .

- Yield Optimization : Monitor reaction via TLC. Purify via silica gel chromatography (hexane/ethyl acetate) to isolate biphenyl products. Typical yields range from 70–85% .

Advanced Research Questions

Q. How do alkyl chain substituents (e.g., methyl vs. octyl) influence crystallographic packing and optoelectronic properties?

- Methodological Answer :

- Crystallography : For 9,9-dioctyl derivatives, single-crystal X-ray analysis reveals extended alkyl chains perpendicular to the fluorene plane, preventing π-π stacking. Methyl groups induce tighter packing but reduce solubility .

- Optoelectronic Impact : Octyl chains enhance thin-film uniformity in OLEDs (e.g., 15% higher luminance efficiency) by reducing aggregation. Methyl derivatives show blue-shifted emission due to restricted conjugation .

- Data Table :

| Substituent | Crystallographic Disorder | π-π Distance (Å) | OLED Efficiency (%) |

|---|---|---|---|

| Methyl | Minimal | 3.5–4.0 | 8–10 |

| Octyl | High (due to gauche chains) | >5.0 | 12–15 |

Q. How can researchers resolve contradictions in reported crystallographic data (e.g., absence of π-π interactions vs. alternative studies)?

- Methodological Answer :

- Structural Validation : Compare disorder parameters (e.g., anisotropic displacement ellipsoids) and refinement methods. For example, reports no π-π interactions due to octyl chain steric hindrance, while others observe weak interactions in methyl-substituted analogs .

- Computational Modeling : Use DFT (B3LYP/6-31G*) to simulate packing energies. Experimental vs. calculated data can clarify discrepancies .

Q. What advanced characterization techniques are essential for analyzing boron-containing intermediates in polymer synthesis?

- Methodological Answer :

- ¹¹B NMR : Detect boronate ester formation (δ = 28–32 ppm) and monitor hydrolytic stability.

- MALDI-TOF MS : Confirm polymer molecular weights (e.g., polyfluorenes with Mₙ = 10–20 kDa) and end-group fidelity .

- GIWAXS : Study thin-film morphology; alkyl chains >C6 enhance out-of-plane π-stacking (q ≈ 1.6 Å⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.